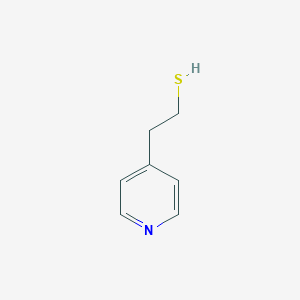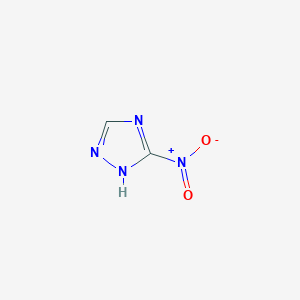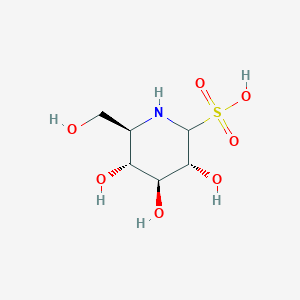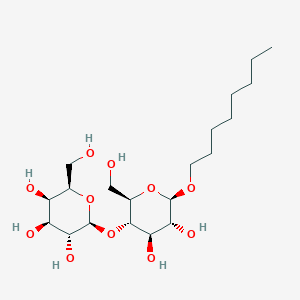
4-Pyridylethylmercaptan
概要
説明
Synthesis Analysis
The synthesis of compounds related to 4-Pyridylethylmercaptan often involves strategic functionalization of pyridyl groups to introduce mercaptan functionalities. For instance, synthesis pathways might include the Bartoli reaction and the Stille coupling, allowing for the introduction of pyridyl groups into specific molecular frameworks (Mudadu, Singh, & Thummel, 2006).
Molecular Structure Analysis
The molecular structure of 4-Pyridylethylmercaptan and related compounds is characterized by the presence of a pyridyl group attached through a mercaptan linker. X-ray crystallography and NMR properties of these systems reveal different states of aggregation, influenced by intra- and intermolecular hydrogen bonds, which dictate their structural configuration (Mudadu, Singh, & Thummel, 2006).
科学的研究の応用
Neurological Research : 4-aminopyridine, a related compound, has been shown to improve symptoms in multiple sclerosis patients through potentiation of synaptic transmission and increased muscle twitch tension, independent of demyelination (Smith, Felts, & John, 2000).
Solar Cell Development : N-heterotriangulene chromophores with 4-pyridyl anchors have demonstrated promising performance in dye-sensitized solar cells, showing their ability to act as effective anchors (Meinhardt et al., 2016).
Chemical Engineering : Pyridyl functionalized beryllium diketonates are used to construct diverse Cd(Zn)/Be coordination polymers, which have potential applications in various fields due to their structural diversity (Vreshch et al., 2005).
Molecular Encapsulation : Hexameric resorcin[4]arenes and pyrogallol[4]arenes, which can potentially include pyridyl groups, show promise for understanding molecular behavior in small spaces with potential applications in catalysis and transport (Avram, Cohen, & Rebek, 2011).
Coordination Polymers : 3-(4-Pyridyl)-2,4-pentanedionate has been explored for its potential in crystal engineering in metal complexes, bridging coordinative, halogen, and hydrogen bonds (Merkens, Pan, & Englert, 2013).
Cancer Research : Compounds like 4M2M, potentially related to 4-pyridyl groups, have been effective in regressing Walker 256 tumors, providing an alternative for studying styrylquinolines in cancer research (Bahner, 1958).
Pharmaceutical Applications : Pyridine derivatives have been used in the synthesis of water-soluble pyridinium prodrugs for potential improvement in the treatment of conditions like sepsis (Davidsen et al., 1994).
Organic Chemistry : 4-Pyridylethylmercaptan, specifically, was identified as a sulfur-containing compound formed during heat sterilization of evaporated milk, with vitamin B6 activity (Wendt & Bernhart, 1960).
作用機序
Target of Action
4-Pyridylethylmercaptan is known to be an inhibitor of DPP-IV , a prohormone processing enzyme. This enzyme plays a crucial role in glucose metabolism, making it a significant target for diabetes treatment.
Mode of Action
The compound interacts with its target, DPP-IV, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in the enhancement of the solubility of hydrophobic compounds .
Biochemical Pathways
The inhibition of DPP-IV affects the glucose metabolism pathway. By inhibiting DPP-IV, 4-Pyridylethylmercaptan increases the half-life of incretins such as GLP-1, which stimulate insulin secretion. This results in improved glucose control .
Pharmacokinetics
Its ability to enhance the solubility of hydrophobic compounds suggests that it may have good bioavailability .
Result of Action
The molecular effect of 4-Pyridylethylmercaptan’s action is the inhibition of DPP-IV, leading to increased levels of incretins and improved glucose control . On a cellular level, this can result in improved insulin sensitivity and glucose uptake.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Pyridylethylmercaptan. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . These precautions suggest that the compound may be sensitive to certain environmental conditions.
Safety and Hazards
4-Pyridylethylmercaptan may cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place are advised for safe handling .
将来の方向性
特性
IUPAC Name |
2-pyridin-4-ylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAOEVKQBLGWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175519 | |
| Record name | 4-Pyridoethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridylethylmercaptan | |
CAS RN |
2127-05-1 | |
| Record name | 4-Pyridoethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridoethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Thioethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Pyridylethylmercaptan interact with gold surfaces, and how does this interaction contribute to creating a pH-sensitive surface?
A1: 4-Pyridylethylmercaptan (4-PEM) interacts with gold surfaces through its thiol (-SH) group. This interaction is a strong chemical bond known as a gold-thiolate bond, leading to the formation of a self-assembled monolayer (SAM) of 4-PEM on the gold surface []. The pyridine ring in 4-PEM contains a nitrogen atom that can accept a proton (H+), acting as a base. This protonation is pH-dependent.
Q2: What is the significance of determining the pKa of gold surfaces modified with 4-Pyridylethylmercaptan, as described in the study?
A2: Determining the pKa of the modified gold surface is crucial because it provides information about the pH range in which the surface charge changes most significantly []. This information is valuable for designing applications where the surface properties need to be controlled by pH. For example, knowing the pKa allows researchers to predict at what pH the surface will be mostly protonated (positively charged) or deprotonated (neutral or less positively charged), influencing the binding of charged molecules like drugs or nanoparticles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















